Cas no 3646-73-9 (a-D-Galactose)

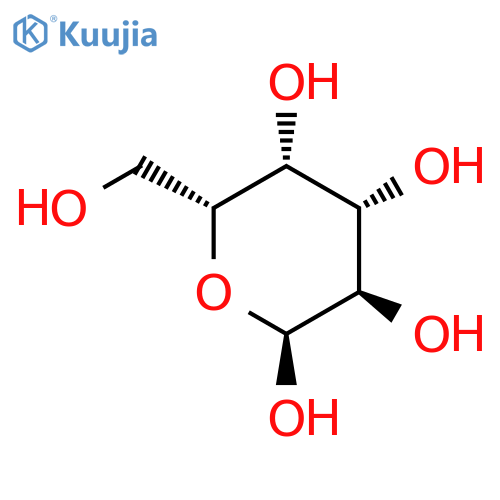

a-D-Galactose structure

a-D-Galactose 化学的及び物理的性質

名前と識別子

-

- a-D-Galactopyranose

- α-d-Galactose

- α-D-Galactopyranose

- Gal-alpha

- Epitope ID:136906

- alpha-D-galactose

- 7IOF6H4H77

- a-d-galactose

- (2S,3R,4S,5R,6R)-6-(Hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol

- CS-0081814

- DTXCID50112465

- C00984

- Galactose (NF)

- .alpha.-d-Galactopyranose

- alpha-D-Gal

- GTPL4646

- D-hexose

- alpha-galactose

- WQZGKKKJIJFFOK-PHYPRBDBSA-N

- 5abp

- Alpha-D-Galactopyranose

- UNII-7IOF6H4H77

- D04291

- (+)-Galactose

- CHEMBL1233058

- BDBM50423644

- SCHEMBL18314

- alphaGal

- InChI=1/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6+/m1/s

- AKOS006283213

- 8abp

- (2S,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

- Alpha D-Galactose

- Alpha-D-Galactoside

- HY-121370

- MFCD00066772

- DTXSID90189974

- bmse001006

- Galactose [USAN:NF]

- I+/--D-Galactose

- Q181381

- WURCS=2.0/1,1,0/(a2112h-1a_1-5)/1/

- CHEBI:28061

- D-GALACTOSE alpha-FORM

- 3646-73-9

- D-GALACTOSE .ALPHA.-FORM [MI]

- alpha-D-galactose; D-galactose; galactose; ALPHA D-GALACTOSE

- bmse000013

- 6-(hydroxymethyl)tetrahydropyran-2,3,4,5-tetraol

- alpha-aD-aGalactopyranose

- a-D-Galactopyranose; Galactopyranose, a-D- (8CI); a-D-Galactose; a-(+)-Galactose; a-D-(+)-Galactose

- G77020

- DB-267063

- a-D-Galactose

-

- MDL: MFCD00066772

- インチ: InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6+/m1/s1

- InChIKey: WQZGKKKJIJFFOK-PHYPRBDBSA-N

- ほほえんだ: C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O)O1)O)O)O)O

計算された属性

- せいみつぶんしりょう: 180.063

- どういたいしつりょう: 180.063

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 6

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.6

- トポロジー分子極性表面積: 110A^2

じっけんとくせい

- 密度みつど: 1.732

- ふってん: 410.8°Cat760mmHg

- フラッシュポイント: 202.2°C

- PSA: 110.38000

- LogP: -3.22140

a-D-Galactose 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | G155260-5mg |

a-D-Galactose |

3646-73-9 | 5mg |

$ 164.00 | 2023-09-07 | ||

| Biosynth | DAA64673-100 mg |

α-D-Galactose |

3646-73-9 | 100MG |

$583.00 | 2023-01-05 | ||

| Biosynth | DAA64673-25 mg |

α-D-Galactose |

3646-73-9 | 25mg |

$227.75 | 2023-01-05 | ||

| Biosynth | DAA64673-10 mg |

α-D-Galactose |

3646-73-9 | 10mg |

$121.30 | 2023-01-05 | ||

| TargetMol Chemicals | T0591L-5 mg |

Galactose |

3646-73-9 | 98% | 5mg |

¥ 7,000 | 2023-07-11 | |

| A2B Chem LLC | AF69867-1mg |

(2S,3R,4S,5R,6R)-6-(Hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol |

3646-73-9 | 98% | 1mg |

$185.00 | 2024-04-20 | |

| TargetMol Chemicals | T0591L-25mg |

Galactose |

3646-73-9 | 25mg |

¥ 10600 | 2024-07-20 | ||

| Chemenu | CM325020-500g |

(2S,3R,4S,5R,6R)-6-(Hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol |

3646-73-9 | 95% | 500g |

$*** | 2023-03-29 | |

| Enamine | EN300-373325-1.0g |

(2S,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

3646-73-9 | 1.0g |

$0.0 | 2023-03-02 | ||

| TRC | G155260-50mg |

a-D-Galactose |

3646-73-9 | 50mg |

$ 1284.00 | 2023-09-07 |

a-D-Galactose 関連文献

-

A. Brzyska,W. P?aziński,K. Woliński Soft Matter 2018 14 6264

-

Heiko Oertling CrystEngComm 2016 18 1676

-

E. L. Hirst J. Chem. Soc. 1942 70

-

4. Carrageenans. Part IX. Methylation analysis of galactan sulphates from Furcellaria fastigiata, Gigartina canaliculate, Gigartina chamissoi, Gigartina atropurpurea, Ahnfeltia durvillaei, Gymnogongrus furcellatus, Eucheuma isiforme, Eucheuma uncinatum, Aghardhiella tenera, Pachymenia hymantophora, and Gloiopeltis cervicornis. Structure of ξ-carrageenanAlistair Penman,David A. Rees J. Chem. Soc. Perkin Trans. 1 1973 2182

-

Chantelle J. Capicciotti,Mathieu Leclère,Frédéric A. Perras,David L. Bryce,Hilary Paulin,James Harden,Yun Liu,Robert N. Ben Chem. Sci. 2012 3 1408

3646-73-9 (a-D-Galactose) 関連製品

- 6155-35-7(α-L-Rhamnose monohydrate)

- 641-74-7((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol)

- 69-79-4((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yloxy}hexanal)

- 547-25-1(3-O-a-D-Glucopyranosyl-D-fructose)

- 97-30-3(Methyl a-D-Glucopyranoside)

- 9002-18-0(Agar)

- 58-86-6(D(+)-Xylose)

- 585-88-6(Maltitol)

- 63-42-3(Lactose)

- 87-72-9(L-Arabinose)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量